2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid
Description
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid is a bicyclic compound featuring a fused cyclopropane-pyrrolidine core. Its structure includes a six-membered 3-azabicyclo[3.1.0]hexane scaffold with an acetic acid moiety at the 6-position (). This compound is commercially available as a hydrochloride salt (CAS: 2891580-40-6), with a molecular formula of C₇H₁₂ClNO₂ and molecular weight of 177.63 g/mol . It serves as a critical building block in medicinal chemistry, enabling derivatization through its carboxylic acid group for drug discovery applications, particularly in synthesizing HIV-1 entry inhibitors and other bioactive molecules ().
Properties
IUPAC Name |
2-(3-azabicyclo[3.1.0]hexan-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)1-4-5-2-8-3-6(4)5/h4-6,8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOMKESJHGOJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CC(=O)O)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Dione Intermediates
The dione intermediate undergoes selective reduction to yield the bicyclic amine. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is preferred for its ability to reduce carbonyl groups without over-reducing the amine.
Reduction Protocol :
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Reducing Agent : Red-Al (20–40% excess)
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Solvent : Toluene
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Temperature : Room temperature (20–25°C)
| Step | Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Cyclization | Benzylamine | Toluene | 110°C | 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione |
| Reduction | Red-Al | Toluene | 25°C | 3-Benzyl-3-azabicyclo[3.1.0]hexane |
Functionalization at the 6-Position
Bridgehead Lithiation and Carboxylation
Introducing the acetic acid group at the bridgehead (6-position) leverages the strain-induced reactivity of the bicyclic system. After deprotecting the benzyl group via hydrogenolysis, the free amine is protected (e.g., Boc), enabling directed lithiation.
Procedure :
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Deprotection : Hydrogenolysis of 3-benzyl-3-azabicyclo[3.1.0]hexane using Pd/C under H₂ (1 atm).
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Protection : Boc-anhydride in THF with triethylamine.
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Lithiation : LDA (2 equiv) at -78°C in THF, followed by CO₂ quenching.
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Hydrolysis : HCl (2N) to yield the carboxylic acid.
Challenges :
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Bridgehead deprotonation requires stringent temperature control.
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Competing side reactions at the amine necessitate robust protection strategies.
Nucleophilic Substitution Strategies
Alternative approaches exploit electrophilic intermediates at the 6-position. For example, bromination followed by cyano substitution and hydrolysis:
Steps :
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Bromination : NBS (N-bromosuccinimide) in CCl₄ under radical initiation.
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Substitution : NaCN in DMF, 80°C.
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Hydrolysis : H₂SO₄ (6M), reflux to convert nitrile to carboxylic acid.
| Reaction | Reagent | Conditions | Outcome |
|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄, 80°C | 6-Bromo intermediate |
| Substitution | NaCN | DMF, 80°C | 6-Cyano derivative |
| Hydrolysis | H₂SO₄ | Reflux | 6-Carboxylic acid |
Alternative Approaches via Pre-functionalized Starting Materials
Cyclopropanation with Acetic Acid Precursors
Incorporating the acetic acid group during cyclopropane formation simplifies late-stage functionalization. For instance, vinyl acetic acid derivatives undergo cyclopropanation to install the carboxylic acid moiety directly.
Example :
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Substrate : Methyl vinyl acetate.
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Cyclopropanation : Diethylzinc and diiodomethane (Simmons-Smith conditions).
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Outcome : Bicyclo[3.1.0]hexane with ester group, hydrolyzed to acetic acid.
Industrial Production Considerations
Scalable synthesis requires cost-effective reagents and continuous-flow systems.
Optimized Parameters :
-
Catalyst Recycling : Pd/C recovery via filtration.
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Flow Chemistry : Microreactors for exothermic reductions (e.g., Red-Al reactions).
Chemical Reactions Analysis
Types of Reactions
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional and Pharmacological Comparisons
Physicochemical and Commercial Considerations
Table 2: Physicochemical and Commercial Profiles
Biological Activity
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bicyclic framework characterized by the azabicyclo[3.1.0]hexane moiety, which is known for its ability to interact with various biological targets. Its molecular formula is , with a molar mass of approximately 141.17 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. A common synthetic route includes the following steps:
- Formation of the Azabicyclic Framework : Starting from appropriate precursors, the azabicyclic structure is formed through cyclization reactions.
- Introduction of the Acetic Acid Moiety : The acetic acid group is then introduced via acylation reactions.
- Purification : The final product is purified using chromatography techniques.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing promising pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, including squamous carcinoma cells (A431). The IC50 values for these cells were found to be significantly lower compared to normal fibroblasts (3T3 cell line), indicating a potential for targeted cancer therapy.
| Cell Line | IC50 Value (µg/mL) | Selectivity |
|---|---|---|
| A431 | 20 - 49 | High |
| 3T3 | >250 | Low |
The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. The azabicyclic structure may facilitate interactions with cellular receptors or enzymes, leading to altered cellular responses.
Case Studies
Several case studies have been conducted to explore the biological implications of this compound:
- Study on Cytotoxicity : A study demonstrated that this compound significantly reduced cell viability in A431 cells by up to 50% at higher concentrations (80 µg/mL). This study utilized the MTT assay to assess cell viability and confirmed the compound's potential as an anticancer agent .
- Hemocompatibility Assessment : Another study evaluated the hemocompatibility of various derivatives, including this compound, showing minimal hemolysis at concentrations up to 80 µg/mL, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid?
- Methodological Answer : The compound is synthesized via cyclopropanation strategies using intermediates like methyl 2-chloro-2-cyclopropylideneacetate. Key steps include ring-closure via [3+2] cycloaddition or nucleophilic substitution, followed by hydrolysis and functionalization to introduce the acetic acid moiety. Intermediate characterization relies on NMR (¹H/¹³C) and mass spectrometry (, page 138; ).
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this bicyclic compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity in the bicyclic core.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₁₁NO₂).
- X-ray Crystallography : Confirms absolute configuration (, pages 151–167).
- HPLC-UV/Vis : Assesses purity (>95% threshold for biological assays).
Q. What safety protocols are essential when handling azabicyclo compounds in laboratory settings?
- Methodological Answer :
- Use fume hoods for synthesis and handling.
- Wear PPE (nitrile gloves, goggles) and consult Safety Data Sheets (SDS) for related analogs (e.g., azetidine derivatives, ).
- Follow institutional chemical hygiene plans for waste disposal ().
Advanced Research Questions
Q. How can factorial design optimize enantioselective synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use a 2³ factorial design to test variables (catalyst type, temperature, solvent polarity).
- Response Surface Methodology (RSM) : Models interactions to maximize enantiomeric excess (ee).
- Computational Pre-Screening : Quantum mechanics (e.g., DFT) predicts transition states, reducing experimental iterations ().
- Example Table :
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Catalyst Loading | 5 mol% | 15 mol% |
| Temperature | 25°C | 60°C |
| Solvent | THF | DCM |
Q. How to resolve discrepancies in catalytic activity data across studies?
- Methodological Answer :
- Standardized Kinetic Profiling : Conduct reactions under identical conditions (pH 7.4, 25°C).
- In Situ Monitoring : Use ReactIR or UV-vis spectroscopy to track intermediate formation.
- Multivariate Analysis : Decouple catalyst decomposition from intrinsic activity ( ).
Q. What computational strategies enhance reaction path discovery for novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) maps potential energy surfaces to identify low-barrier pathways.
- Transition State Analysis : Predicts stereochemical outcomes for derivatives (e.g., ester or amide analogs, ).
- Feedback Loops : Experimental data refine computational models ().
Q. How to mitigate acid-mediated decomposition in enzymatic assays?
- Methodological Answer :
- Pre-Screening Stability : Incubate the compound at assay pH (e.g., 4–9) for 24 hours; analyze via LC-MS.
- Buffering Agents : Use HEPES or Tris buffers to stabilize pH.
- Degradation Product Analysis : Identify byproducts (e.g., ring-opened species) and adjust storage conditions ( ).
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
